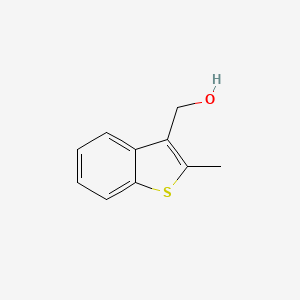

(2-Methyl-1-benzothiophen-3-yl)methanol

Description

(2-Methyl-1-benzothiophen-3-yl)methanol is a benzothiophene derivative featuring a hydroxymethyl (-CH₂OH) group at position 3 and a methyl (-CH₃) group at position 2 of the aromatic benzothiophene ring. Benzothiophenes are sulfur-containing heterocycles that exhibit unique electronic properties due to the sulfur atom’s electronegativity and polarizability.

Properties

IUPAC Name |

(2-methyl-1-benzothiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOIGRKLBGVLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-benzothiophen-3-yl)methanol can be achieved through several methods. One common approach involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method includes the reduction of the corresponding amides of 1-benzothiophene-3-acetic acid with diborane in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-benzothiophen-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(2-Methyl-1-benzothiophen-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyl-1-benzothiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to bind to enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of (2-Methyl-1-benzothiophen-3-yl)methanol and Analogs

*Molecular weight calculated based on formula.

Key Observations :

- Aromaticity and Reactivity: The fully aromatic benzothiophene core in this compound distinguishes it from the partially saturated analog (C₉H₁₀OS), which likely exhibits reduced resonance stabilization and altered reactivity .

- Functional Group Impact: The hydroxymethyl group in the target compound contrasts with the acetyl group in 1-(2-Methyl-1-benzothien-3-yl)ethanone. The acetyl group increases electrophilicity, favoring nucleophilic additions, while the hydroxymethyl group enhances solubility and hydrogen-bonding capacity .

Key Findings :

- PD-L1 Inhibition: MBPM analogs demonstrate promising activity as PD-L1 inhibitors, with halogenated derivatives showing improved binding via interactions with key residues (Tyr56, Met115) . While this compound lacks direct data, its benzothiophene scaffold could be modified similarly for targeted therapies.

- Toxicity and Stability: Acetylated benzothiophenes (e.g., 1-(2-Methyl-1-benzothien-3-yl)ethanone) may exhibit higher reactivity or metabolic instability compared to hydroxymethyl derivatives .

Biological Activity

(2-Methyl-1-benzothiophen-3-yl)methanol is a compound of increasing interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzothiophene core with a hydroxymethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study involving various microbial strains demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies indicate effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.6 to 1.2 mg/mL. This activity may be attributed to the compound's ability to disrupt fungal cell membrane integrity.

Anticancer Potential

The anticancer activity of this compound has been investigated in several cancer cell lines, including HeLa and A549 cells. The results revealed that the compound exhibits cytotoxic effects, with IC50 values of approximately 15 µM for HeLa cells and 20 µM for A549 cells. These values indicate a promising potential for further development as an anticancer therapeutic agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It has been suggested that the compound may modulate enzyme activities and cellular signaling pathways, leading to apoptosis in cancer cells and disruption of microbial growth.

Case Studies

One notable case study involved the application of this compound in treating infections caused by antibiotic-resistant bacteria. In this study, the compound was administered in combination with traditional antibiotics, resulting in enhanced efficacy against resistant strains of Staphylococcus aureus, highlighting its potential role as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.